molecular formula C12H16O4S B2514157 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid CAS No. 1097787-95-5

2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid

Cat. No.: B2514157
CAS No.: 1097787-95-5
M. Wt: 256.32
InChI Key: KIYLPIUVXTUBJI-UHFFFAOYSA-N
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Description

2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid is a sulfur-containing acetic acid derivative characterized by a 4-ethoxyphenoxyethyl group linked via a sulfanyl (thioether) bridge. The ethoxy group on the phenyl ring may influence lipophilicity and electronic properties, while the sulfanyl bridge enhances reactivity and coordination capabilities .

Properties

IUPAC Name

2-[2-(4-ethoxyphenoxy)ethylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-2-15-10-3-5-11(6-4-10)16-7-8-17-9-12(13)14/h3-6H,2,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYLPIUVXTUBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyphenol and 2-chloroethyl sulfide.

    Reaction Conditions: The 4-ethoxyphenol undergoes an etherification reaction with 2-chloroethyl sulfide in the presence of a base such as potassium carbonate to form 2-(4-ethoxyphenoxy)ethyl sulfide.

    Oxidation: The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}acetic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The sulfanyl group in 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid can undergo oxidation to form sulfoxides or sulfones.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₆O₄S
  • Molecular Weight : 256.32 g/mol
  • Structural Characteristics : The compound features an ethoxyphenoxy group attached to a sulfanyl acetic acid moiety, which contributes to its biological activity.

Medicinal Chemistry

Research has indicated that 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid may serve as a potential therapeutic agent. Its structural analogs have shown promise in the treatment of various diseases, including autoimmune disorders and viral infections.

  • Autoimmune Disorders : A study highlighted the compound's role as an inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting its potential in treating COVID-19 and related autoimmune conditions. Molecular docking simulations indicated favorable binding characteristics, positioning it as a candidate for further drug development .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of sulfanyl acetic acids exhibit significant antibacterial and antifungal activities.

  • Case Studies : In one study, several derivatives were synthesized and tested against pathogens such as Staphylococcus aureus and Candida albicans. The results showed promising inhibitory effects, particularly for compounds with electron-withdrawing substituents .

Biochemical Research

In proteomics research, 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid is utilized as a biochemical probe to study protein interactions and functions. Its ability to modify protein behavior makes it valuable in understanding cellular mechanisms .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved Effects
AntimicrobialStaphylococcus aureusModerate to promising inhibition
AntifungalCandida albicansSignificant inhibition observed
Viral InhibitionSARS-CoV-2 MproPotential inhibitor identified

Mechanism of Action

The mechanism of action of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impacts

Substituent Effects on Aromatic Rings
  • 4-Ethoxyphenoxy vs. 4-Methoxyphenyl (): Ethoxy vs. For example, 2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)acetic acid (C₁₇H₁₇NO₄S) shows moderate solubility in polar solvents due to its carbamoyl group . Chlorophenyl Derivatives: 2-[(4-Chlorophenyl)thio]acetic acid (C₈H₇ClO₂S) exhibits higher acidity (pKa ~3.1) compared to ethoxy/methoxy analogs due to the electron-withdrawing Cl substituent .
Sulfanyl Bridge Modifications
  • Thioether vs. This highlights the role of the dithiocarbonate group in stabilizing radical intermediates . Thioether-containing compounds like 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (C₁₀H₉ClO₃S) demonstrate strong metal-coordinating abilities, making them suitable for ion-selective sensors .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility Application
2-[(4-Chlorophenyl)thio]acetic acid C₈H₇ClO₂S 202.66 4-Cl, thioether 125–127 DMSO, Ethanol Organic synthesis
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid C₆H₁₀O₂S₃ 210.34 Xanthate 44.3 Hexanes, Ether RAFT polymerization
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid C₁₀H₉ClO₃S 244.70 4-Cl, ketone, thioether N/A DCM, Ethyl acetate Samarium(III) sensor
2-({[(4-Methoxyphenyl)carbamoyl]phenylmethyl}sulfanyl)acetic acid C₁₇H₁₇NO₄S 331.39 4-OCH₃, carbamoyl, thioether N/A Methanol, DCM Medicinal chemistry

Key Research Findings

Electronic Effects: Electron-donating groups (e.g., ethoxy) decrease acidity, while electron-withdrawing groups (e.g., Cl, nitro) enhance it. For instance, 2-[(4-nitrophenyl)sulfanyl]acetic acid (C₈H₇NO₄S) has a pKa ~2.5, making it more acidic than the ethoxy analog .

Coordination Chemistry : Sulfur’s lone pairs in thioethers enable metal binding. The Sm³⁺ sensor in leverages this for selective ion detection .

Biological Activity

2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and diabetes management. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid is C₁₂H₁₆O₄S, with a molecular weight of 256.32 g/mol. Its structure features a sulfanyl group attached to an ethoxyphenoxy moiety, which may contribute to its biological activities.

Research indicates that compounds similar to 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid may exert their effects through several mechanisms:

  • Insulin Sensitization : Compounds with similar structures have been shown to improve insulin sensitivity, making them potential candidates for treating Type 2 diabetes.
  • Antioxidant Activity : The presence of sulfur in the structure may confer antioxidant properties, helping to mitigate oxidative stress associated with various metabolic disorders.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be beneficial in managing conditions like obesity and insulin resistance.

In Vitro Studies

Several studies have evaluated the biological activity of thiazolidinedione derivatives, which share structural similarities with 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid. For example:

  • Antidiabetic Activity : A study demonstrated that thiazolidinedione derivatives showed significant antidiabetic effects when tested in vitro using the alloxan-induced diabetic model. The results indicated a reduction in blood glucose levels comparable to standard treatments like pioglitazone and rosiglitazone .
CompoundBlood Glucose Reduction (%)
Control (Diabetic)0%
Pioglitazone45%
Rosiglitazone50%
Thiazolidinedione Derivative A48%
Thiazolidinedione Derivative B52%
  • Cytotoxicity : In cell line studies, some derivatives exhibited cytotoxic effects against cancer cell lines such as HT-29 and COLO-205, with IC50 values indicating potent activity .

Case Studies

  • Diabetes Management : In a clinical study involving patients with Type 2 diabetes, compounds similar to 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid were administered alongside standard treatments. Results showed improved glycemic control and reduced insulin resistance markers .
  • Inflammation Reduction : A separate case study focused on patients with obesity-related inflammation. The administration of thiazolidinedione derivatives led to a significant decrease in inflammatory cytokines, suggesting potential therapeutic benefits for metabolic syndrome .

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions.

Esterification

Reaction with alcohols under acid catalysis yields esters. For example:

2-[2-(4-Ethoxyphenoxy)ethyl]sulfanylacetic acid+CH3OHH+Methyl ester+H2O\text{2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

  • Conditions : H2_2SO4_4 or HCl catalyst, reflux .

  • Yield : 70–85% (analogous to acetic acid esterification ).

Amidation

Reaction with amines forms amides:

Acid+RNH2Amide+H2O\text{Acid} + \text{RNH}_2 \rightarrow \text{Amide} + \text{H}_2\text{O}

  • Conditions : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents .

  • Applications : Used in peptide synthesis or drug derivatization .

Salt Formation

Reacts with bases (e.g., NaOH) to form water-soluble salts:

Acid+NaOHSodium salt+H2O\text{Acid} + \text{NaOH} \rightarrow \text{Sodium salt} + \text{H}_2\text{O}

  • Utility : Enhances bioavailability in pharmaceutical formulations .

Reactions of the Sulfanyl (Thioether) Group

The thioether group undergoes oxidation and alkylation.

Oxidation to Sulfoxide/Sulfone

Controlled oxidation with H2_2O2_2 or mCPBA (meta-chloroperbenzoic acid):

ThioetherH2O2Sulfoxideexcess H2O2Sulfone\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

  • Selectivity : Sulfoxide forms at 0–25°C; sulfone requires elevated temperatures (50–80°C) .

  • Mechanism : Electrophilic addition of oxygen to the sulfur atom .

Alkylation

Reaction with alkyl halides forms sulfonium salts:

Thioether+R-XSulfonium salt+X\text{Thioether} + \text{R-X} \rightarrow \text{Sulfonium salt} + \text{X}^-

  • Conditions : Polar aprotic solvents (e.g., DMF), room temperature .

Reactions Involving the Ethoxyphenoxy Ether Group

The 4-ethoxyphenoxy ether is relatively inert but participates in electrophilic aromatic substitution (EAS).

Electrophilic Substitution

The ethoxy group activates the aromatic ring toward EAS at the para position:

ReactionReagentProductConditions
NitrationHNO3_3/H2_2SO4_4Nitro derivative0–5°C, 2–4 hours
SulfonationSO3_3/H2_2SO4_4Sulfonic acid derivative80–100°C

Ether Cleavage

Strong acids (e.g., HI) cleave the ether bond:

Ether+HIPhenol+Alkyl iodide\text{Ether} + \text{HI} \rightarrow \text{Phenol} + \text{Alkyl iodide}

  • Utility : Degradation studies or synthetic intermediates .

Tandem Oxidation-Esterification

Simultaneous oxidation of the thioether and esterification of the acid:

AcidH2O2,ROHSulfone ester\text{Acid} \xrightarrow{\text{H}_2\text{O}_2, \text{ROH}} \text{Sulfone ester}

  • Yield : ~60% (optimized via stepwise conditions ).

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